![molecular formula C17H14BrNO B14202196 Oxazole, 2-[1,1'-biphenyl]-4-yl-4-(bromomethyl)-5-methyl- CAS No. 832076-82-1](/img/structure/B14202196.png)
Oxazole, 2-[1,1'-biphenyl]-4-yl-4-(bromomethyl)-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxazole, 2-[1,1’-biphenyl]-4-yl-4-(bromomethyl)-5-methyl- is a heterocyclic aromatic organic compound. It features a five-membered ring containing one oxygen and one nitrogen atom. This compound is part of the broader class of oxazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives, including 2-[1,1’-biphenyl]-4-yl-4-(bromomethyl)-5-methyl-, can be achieved through several methods. One common approach is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes . Additionally, the Van Leusen reaction, which employs tosylmethylisocyanides (TosMICs) and aldehydes, is widely used for the preparation of oxazole-based compounds .
Industrial Production Methods
Industrial production of oxazole derivatives often involves the use of robust and scalable synthetic routes. The Van Leusen reaction, due to its efficiency and versatility, is particularly favored in industrial settings . This method allows for the preparation of a wide range of oxazole derivatives under relatively mild conditions, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Oxazole, 2-[1,1’-biphenyl]-4-yl-4-(bromomethyl)-5-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Cycloaddition Reactions: Oxazoles can undergo Diels-Alder reactions with electrophilic alkenes, forming pyridine derivatives.
Electrophilic Aromatic Substitution: Electrophilic substitution typically occurs at the C5 position of the oxazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Cycloaddition: Reactions typically involve dienophiles and are conducted under thermal or catalytic conditions.
Electrophilic Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
Substituted Oxazoles: Resulting from nucleophilic substitution reactions.
Pyridine Derivatives: Formed through cycloaddition reactions.
科学的研究の応用
Oxazole, 2-[1,1’-biphenyl]-4-yl-4-(bromomethyl)-5-methyl- has numerous applications in scientific research:
Medicinal Chemistry: Oxazole derivatives are explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: These compounds are used in the development of organic semiconductors and light-emitting diodes.
Biological Research: Oxazole derivatives are studied for their interactions with various biological targets, including enzymes and receptors.
作用機序
The mechanism of action of oxazole derivatives involves their interaction with specific molecular targets. For instance, some oxazole compounds act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity . Others may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
Thiazoles: Similar to oxazoles but contain a sulfur atom instead of oxygen.
Imidazoles: Contain two nitrogen atoms in the five-membered ring.
Uniqueness
Oxazole, 2-[1,1’-biphenyl]-4-yl-4-(bromomethyl)-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromomethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
特性
CAS番号 |
832076-82-1 |
|---|---|
分子式 |
C17H14BrNO |
分子量 |
328.2 g/mol |
IUPAC名 |
4-(bromomethyl)-5-methyl-2-(4-phenylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C17H14BrNO/c1-12-16(11-18)19-17(20-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChIキー |
VIDNSCZDSOXOND-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C3=CC=CC=C3)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14202116.png)
![1,1'-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one)](/img/structure/B14202128.png)
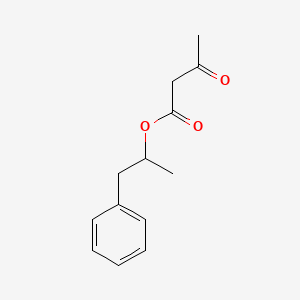
![{4-[(3-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14202145.png)
![(3S)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B14202149.png)
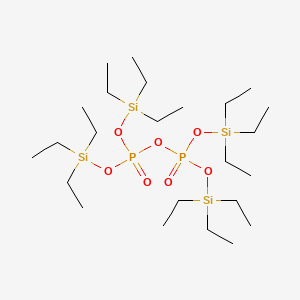

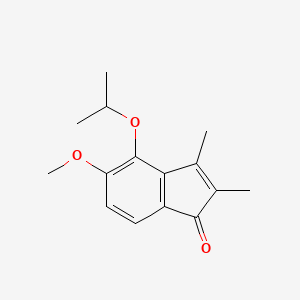
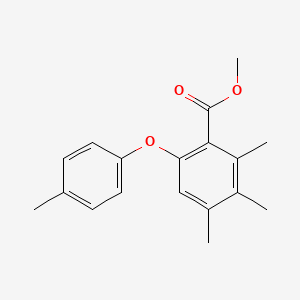
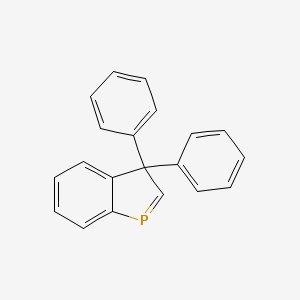
![5-Methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3(2H)-thione](/img/structure/B14202178.png)
![Piperidine, 1-[1-(phenylethynyl)pentyl]-](/img/structure/B14202191.png)

![2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol](/img/structure/B14202211.png)
